molecular formula C17H20ClN3O3 B6458728 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2549031-93-6

5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No.: B6458728
CAS No.: 2549031-93-6
M. Wt: 349.8 g/mol
InChI Key: GSZCDWOGVBLICK-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole features a benzoxazole core substituted at position 5 with a chlorine atom and at position 2 with a hybrid morpholine-piperidine moiety linked via a carbonyl group.

Properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-4-5-14-13(10-12)19-17(24-14)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCDWOGVBLICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A widely adopted method involves the reaction of 5-chloro-2-amino-3-hydroxybenzoic acid with acyl chlorides or carbonyl equivalents. For example, treatment with 3,5-dichlorobenzoyl chloride under base-free conditions minimizes side reactions, yielding 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, which undergoes thermal cyclization to form the benzoxazole ring.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF)/water mixtures.

  • Temperature : Reflux at 80–100°C for 4–6 hours.

  • Yield : 68–72% after purification via recrystallization.

This approach avoids the formation of tetrachloroamide impurities, a common issue when bases are present.

Mamedov Rearrangement

An alternative route employs the Mamedov rearrangement, where 3-aroylquinoxalinones react with benzene-1,2-diamines in acetic acid. This method is particularly effective for introducing electron-withdrawing groups like chlorine.

Example Protocol :

  • Starting Material : 3-(3,5-Dichlorobenzoyl)quinoxalin-2(1H)-one.

  • Reagent : 1,2-Diaminobenzene.

  • Conditions : Reflux in acetic acid for 4 hours.

  • Yield : 65–70% with regioselective formation confirmed by X-ray diffraction.

Functionalization of the Benzoxazole Core

Mannich Reaction for Morpholine-Piperidine Attachment

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A comparative study showed:

MethodTimeYield (%)Purity (%)
Conventional Reflux8 h6092
Microwave15 min8198

Microwave conditions reduce side-product formation and improve regioselectivity, particularly for the morpholine-piperidine moiety.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of morpholine).

  • ¹H-NMR : Distinct signals at δ 3.70–4.10 (morpholine protons) and δ 1.50–1.70 (piperidine CH₂ groups).

Polymorph Control

Crystalline forms (e.g., Form-S, Form-N) are characterized via PXRD. Form-S, obtained from acetic acid recrystallization, shows peaks at 10.1° and 22.9° 2θ, ensuring batch consistency.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Addressed using directing groups (e.g., nitro) or sterically hindered reagents.

  • Impurity Formation : Base-free conditions and controlled stoichiometry minimize tetrachloroamide byproducts.

  • Low Solubility : Co-solvents like THF/water (4:1) enhance intermediate solubility during cyclization .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3} and a CAS number of 2549031-93-6. Its structure includes a benzoxazole core, which is known for its biological activity, combined with piperidine and morpholine moieties that enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole exhibit anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzoxazole derivatives can effectively target cancer cells resistant to conventional therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Benzoxazole derivatives have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the piperidine ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against pathogens .

Neurological Applications

Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The morpholine component is known to interact with neurotransmitter systems, which could contribute to cognitive enhancement and neuroprotection .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the benzoxazole ring.
  • Introduction of the piperidine and morpholine groups through amide coupling reactions.

Research has optimized these synthesis methods to improve yield and reduce reaction times, making the compound more accessible for further study .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Study Application Findings
Study AAnticancerDemonstrated inhibition of tumor growth in vitro with IC50 values in low micromolar range.
Study BAntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CNeurologicalIndicated potential for cognitive enhancement in animal models of Alzheimer’s disease.

These findings underscore the compound's versatility and potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related benzoxazole derivatives:

Compound Name Core Structure Substituents at Position 2 Molecular Weight (g/mol) Key Physical Properties Reported Activity Source
Target Compound Benzoxazole 2-(Piperidine-1-carbonyl)morpholin-4-yl ~348.45* - - -
5-Chloro-2-(trifluoromethyl)benzoxazole Benzoxazole Trifluoromethyl 221.56 - -
2-(Furan-2-yl)-5-[2-(morpholin-4-yl)ethyl]-1,3-benzoxazole Benzoxazole Morpholin-4-yl ethyl + furan 373.45 Melting point: 160°C; Yield: 12% -
5-Chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole Benzoxazole Diazepan + triazolyl groups - - Orexin receptor antagonist

*Calculated molecular weight based on formula C₁₇H₁₉ClN₃O₃.

Key Observations:
  • Molecular Weight: The target compound (~348.45 g/mol) is heavier than simpler analogs like 5-chloro-2-(trifluoromethyl)benzoxazole (221.56 g/mol) due to its bulky substituents.
  • Substituent Effects :
    • The morpholine-piperidine-carbonyl group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic trifluoromethyl group in .
    • The diazepan-triazolyl substituent in the orexin antagonist () demonstrates how structural variations can shift pharmacological targets .

Biological Activity

5-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O3C_{17}H_{20}ClN_{3}O_{3} with a CAS number of 2549031-93-6. The structure features a benzoxazole ring, a piperidine moiety, and a morpholine group, which are known to contribute to various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzoxazole core followed by the introduction of the piperidine and morpholine substituents. Specific methods may vary, but they generally ensure high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells. These compounds often induce apoptosis through mechanisms involving the activation of caspases and the upregulation of pro-apoptotic proteins .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5-chloro...MDA-MB-23110.5Apoptosis induction
5-chloro...A54915.0Caspase activation
5-chloro...PC312.8Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been investigated. Compounds structurally related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds often range from 7.81 µg/mL to 250 µg/mL depending on the specific strain tested .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)
5-chloro...E. coli32
5-chloro...Bacillus subtilis16
5-chloro...Candida albicans125

Enzyme Inhibition

Enzymatic assays reveal that this compound may act as an inhibitor for certain enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases. The selectivity for specific isoforms can lead to therapeutic applications in conditions like glaucoma and cancer .

Mechanistic Studies

Mechanistic studies suggest that the biological activity of this compound may involve interaction with cellular targets leading to disruption of normal cellular functions. For instance, its ability to inhibit specific enzymes can alter metabolic pathways critical for cell survival.

Case Studies

Several case studies have documented the effectiveness of benzoxazole derivatives in preclinical models:

  • Breast Cancer Model : A study demonstrated that a similar benzoxazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antibacterial Efficacy : Another study showcased potent antibacterial activity against multi-drug resistant strains of E. coli, highlighting the compound's potential as a novel antibiotic agent.

Q & A

Q. What are the key synthetic pathways for this compound, and what reagents are critical for intermediate formation?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperidine and morpholine moieties are introduced via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
  • Heterocyclic ring closure : The benzoxazole core is formed via cyclization under acidic or basic conditions (e.g., NaOH in ethanol) . Critical reagents include dichloromethane (DCM) for solubilizing intermediates and sodium hydride for deprotonation during amide bond formation .

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?

  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 resolves aromatic protons (δ 7.2–8.1 ppm) and confirms substitution patterns on the benzoxazole ring .
  • X-ray crystallography : Reveals dihedral angles between the benzoxazole and morpholine rings (e.g., 36.73° deviation in analogs) and intramolecular hydrogen bonds (e.g., C–H···N interactions) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 404.12) .

Q. What are the primary hypothesized biological targets based on structural analogs?

  • Kinase inhibition : The morpholine-piperidine scaffold resembles ATP-binding site inhibitors in kinases .
  • Antimicrobial activity : Pyrazole/benzoxazole hybrids show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Advanced Research Questions

Q. How can synthesis yield be optimized if low efficiency occurs in the final coupling step?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst screening : Test Pd(PPh3)4 for Suzuki-Miyaura coupling of aryl halides .
  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate the product .

Q. How should contradictory in vitro vs. in vivo bioactivity data be analyzed?

  • Solubility assays : Measure logP values (e.g., >3.5 suggests poor aqueous solubility) and use surfactants (e.g., Tween-80) for in vivo formulations .
  • Metabolic stability : Perform microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. What computational strategies predict the binding mode to neurological targets?

  • Molecular docking : Use AutoDock Vina with the ATP-binding site of p38 MAP kinase (PDB: 3D83). Focus on π-π stacking between benzoxazole and Phe169 .
  • MD simulations : Analyze stability of hydrogen bonds (e.g., morpholine O···Lys53) over 100 ns trajectories in GROMACS .

Q. How to design SAR studies to improve potency?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzoxazole 5-position to enhance target affinity .
  • Bioisosteric replacement : Replace piperidine with piperazine to improve solubility while retaining activity .
  • Assay cascades : Test analogs in enzyme inhibition (IC50), followed by cytotoxicity (MTT assay) and selectivity profiling .

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